molecular formula C16H18N4O B1333069 (4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone CAS No. 885949-69-9

(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone

Cat. No.: B1333069
CAS No.: 885949-69-9
M. Wt: 282.34 g/mol
InChI Key: MMRVFMRIJLTGHP-UHFFFAOYSA-N
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Description

(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone (CAS: 885949-69-9) is a heterocyclic organic compound with the molecular formula C₁₆H₁₈N₄O and a molar mass of 282.35 g/mol . Structurally, it features a methanone bridge linking a 4-aminophenyl group to a piperazinyl ring substituted with a 2-pyridinyl moiety. This compound is frequently utilized in medicinal chemistry research, particularly in the development of ligands targeting central nervous system (CNS) receptors due to its structural similarity to known pharmacophores .

Properties

IUPAC Name

(4-aminophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c17-14-6-4-13(5-7-14)16(21)20-11-9-19(10-12-20)15-3-1-2-8-18-15/h1-8H,9-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRVFMRIJLTGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206171
Record name (4-Aminophenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-69-9
Record name (4-Aminophenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone typically involves the reaction of 4-aminobenzoyl chloride with 4-(2-pyridinyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminophenyl group can yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, while the pyridinyl-piperazino moiety can modulate the activity of various biological pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Structural Features Pharmacological Notes References
(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone C₁₆H₁₈N₄O - 4-Aminophenyl group
- 2-Pyridinyl-piperazinyl
Potential CNS activity (inferred from structural analogs)
4-(2-pyridinyl)piperazinomethanone C₁₄H₁₅N₃OS - Thienyl group replaces aminophenyl
- Unmodified 2-pyridinyl-piperazinyl
Noted for receptor binding studies (exact activity unspecified)
(2-Fluorophenyl)[4-(5-nitro-2-pyridyl)piperazino]methanone C₁₆H₁₄FN₅O₃ - 2-Fluorophenyl group
- Nitro-substituted pyridinyl
Enhanced electron-withdrawing effects may influence bioavailability
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone C₂₂H₂₀F₃N₃OS - Thiophene moiety
- Trifluoromethylphenyl on piperazine
Explored for anti-prion and anti-cholinesterase activities
4-(4-aminophenyl)piperazin-1-ylmethanone C₂₀H₂₀N₄O₂ - Furan replaces pyridinyl
- Retains 4-aminophenyl
Synthesized via nitro reduction; potential neuroprotective applications
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone C₁₂H₁₇N₃O - 2-Aminophenyl isomer
- Methyl-piperazinyl
Structural isomerism affects receptor selectivity

Key Structural and Functional Differences

  • Nitro groups (e.g., in ) introduce strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility .
  • Piperazinyl Substituents :

    • The 2-pyridinyl group in the target compound provides a planar heteroaromatic system, facilitating π-π stacking interactions in biological targets .
    • Analogs with pyrimidinyl () or trifluoromethylphenyl () substituents exhibit varied steric and electronic profiles, influencing potency and selectivity.
  • Synthetic Pathways: The target compound and its analogs are typically synthesized via Hartwig-Buchwald amination () or nucleophilic aromatic substitution (). Reduction of nitro intermediates (e.g., in ) is critical for introducing the amino group in the 4-aminophenyl derivatives.

Biological Activity

The compound (4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone , with the chemical formula C16H18N4OC_{16}H_{18}N_{4}O and a molecular weight of 282.35 g/mol, is a derivative of piperazine known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 885949-69-9
  • Melting Point : 138 °C

The structure features a piperazine ring substituted with both an amino group and a pyridine moiety, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its pharmacological effects such as anti-inflammatory, anticancer, and antimicrobial properties.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism appears to involve the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown significant inhibitory effects on tyrosinase, an enzyme implicated in melanoma progression, suggesting that this compound may exert similar effects through enzyme inhibition pathways .

CompoundIC50 Value (µM)Target Enzyme
Compound A5.0Tyrosinase
Compound B3.5Dipeptidyl Peptidase IV
This compoundTBDTBD

2. Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Preliminary findings indicate that it exhibits activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is still under investigation. The presence of the pyridine ring is believed to enhance its interaction with microbial targets .

3. Anti-inflammatory Effects

In vitro studies suggest that this compound may reduce inflammatory responses by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound likely acts by binding to active sites on target enzymes, thus inhibiting their activity.
  • Receptor Interaction : It may also interact with various receptors involved in signaling pathways related to inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that it could modulate oxidative stress levels within cells, contributing to its protective effects against cellular damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Case Study 1: Tyrosinase Inhibition

A study focusing on phenolic compounds demonstrated that derivatives similar to this compound exhibited potent inhibition of tyrosinase, with IC50 values significantly lower than those of traditional inhibitors .

Case Study 2: Antimicrobial Testing

Another research effort evaluated the antimicrobial properties of various piperazine derivatives, finding that certain modifications enhanced their efficacy against Gram-positive bacteria. This suggests a promising avenue for further exploration of this compound as an antimicrobial agent .

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